1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane: is an organic compound that belongs to the class of macrocyclic tetraamines. It is characterized by the presence of four tosyl groups attached to a 14-membered tetraazacyclotetradecane ring. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications.
Mechanism of Action
Target of action
“1,4,8,11-Tetraazacyclotetradecane” is an azamacrocycle that forms stable metal complexes . It’s likely that “1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane” has similar properties.
Mode of action
As a ligand, “1,4,8,11-Tetraazacyclotetradecane” binds strongly to a wide range of metal ions . The tosyl groups in “this compound” may modify this interaction.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Tetratosylation of an Acyclic Tetraamine: An acyclic tetraamine is reacted with tosyl chloride in the presence of a base to form a tetratoluenesulfonamide compound.
Cyclization: The tetratoluenesulfonamide compound undergoes cyclization to form tetratosyl cyclam.
Detosylation: The tetratosyl cyclam is then detosylated, followed by basification to obtain the desired this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: It forms stable complexes with metal ions, which can be used in catalysis and coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Complexation Reactions: Metal salts (e.g., copper, nickel) are used to form metal complexes.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Metal Complexes: Stable metal complexes with unique properties are formed.
Scientific Research Applications
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form complexes with metal ions.
Medicine: Studied for its potential in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: Used in catalysis and as an antioxidant in rubber production.
Comparison with Similar Compounds
- 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane
- 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid
Uniqueness:
1,4,8,11-Tetratosyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of tosyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
IUPAC Name |
1,4,8,11-tetrakis-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N4O8S4/c1-31-7-15-35(16-8-31)51(43,44)39-23-5-24-41(53(47,48)37-19-11-33(3)12-20-37)29-30-42(54(49,50)38-21-13-34(4)14-22-38)26-6-25-40(28-27-39)52(45,46)36-17-9-32(2)10-18-36/h7-22H,5-6,23-30H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVMBINCTWKHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N4O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389067 | |
Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71089-74-2 | |
Record name | 1,4,8,11-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,8,11-tetraazacyclotetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71089-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,8,11-TETRATOSYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrakis[(4-methylphenyl)sulfonyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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